molecular formula C13H15N3O2 B12932912 4-(Dimethylamino)-7-methoxyquinoline-6-carboxamide

4-(Dimethylamino)-7-methoxyquinoline-6-carboxamide

Cat. No.: B12932912
M. Wt: 245.28 g/mol
InChI Key: STFQXOZOJSKPLZ-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-7-methoxyquinoline-6-carboxamide is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a dimethylamino group at the 4-position, a methoxy group at the 7-position, and a carboxamide group at the 6-position of the quinoline ring

Preparation Methods

The synthesis of 4-(Dimethylamino)-7-methoxyquinoline-6-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 7-methoxyquinoline-6-carboxylic acid with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. After completion of the reaction, the product is purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-(Dimethylamino)-7-methoxyquinoline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The dimethylamino and methoxy groups can undergo nucleophilic substitution reactions. For example, the dimethylamino group can be replaced by other nucleophiles such as halides or thiols under appropriate conditions.

    Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or amides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions depending on the desired reaction.

Scientific Research Applications

4-(Dimethylamino)-7-methoxyquinoline-6-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is also used in the development of fluorescent probes for bioimaging.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-7-methoxyquinoline-6-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA strands. The exact molecular pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

4-(Dimethylamino)-7-methoxyquinoline-6-carboxamide can be compared with other similar compounds, such as:

    4-(Dimethylamino)quinoline: Lacks the methoxy and carboxamide groups, resulting in different chemical and biological properties.

    7-Methoxyquinoline:

    Quinoline-6-carboxamide: Lacks the dimethylamino and methoxy groups, leading to differences in its chemical behavior and uses.

The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

4-(dimethylamino)-7-methoxyquinoline-6-carboxamide

InChI

InChI=1S/C13H15N3O2/c1-16(2)11-4-5-15-10-7-12(18-3)9(13(14)17)6-8(10)11/h4-7H,1-3H3,(H2,14,17)

InChI Key

STFQXOZOJSKPLZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C=C(C(=CC2=NC=C1)OC)C(=O)N

Origin of Product

United States

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